2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A sulfanyl group at position 2, linked to an acetamide moiety, which is further substituted with a 4-isopropylphenyl group (N-[4-(propan-2-yl)phenyl]). This substitution pattern is critical for modulating solubility, metabolic stability, and target binding . Its synthesis likely follows protocols similar to those described for analogous thienopyrimidine derivatives, involving coupling reactions between functionalized pyrimidinones and substituted acetamides .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-16(2)18-8-10-19(11-9-18)25-21(28)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIFEZICQDKXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a member of the thieno[3,2-d]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide substituent. The synthesis typically involves multi-step organic reactions, including:
- Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Benzylation to introduce the benzyl group.
- Acylation to attach the propan-2-ylphenyl acetamide moiety.
These synthetic routes are crucial for optimizing the biological activity of the compound by allowing modifications to its structure for enhanced efficacy .
Biological Activity
Research indicates that this compound exhibits significant anticancer and antimicrobial properties . The following sections detail its biological activities:
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These targets are vital for DNA synthesis and repair, making them attractive for cancer therapy. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of bacterial strains. Studies have reported that it effectively inhibits both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies highlight the biological efficacy of thieno[3,2-d]pyrimidine derivatives:
-
Study on Anticancer Activity : A recent study assessed the effects of thieno[3,2-d]pyrimidine derivatives on triple-negative breast cancer (TNBC) cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .
Compound IC50 (µM) Mechanism of Action Thieno derivative A 5.0 Caspase activation Thieno derivative B 7.5 Thymidylate synthase inhibition -
Study on Antimicrobial Properties : Another investigation evaluated the antimicrobial effects of various thieno[3,2-d]pyrimidine derivatives against Mycobacterium tuberculosis. The compounds exhibited potent activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL .
Compound MIC (µg/mL) Target Organism Derivative C 0.5 M. tuberculosis Derivative D 1.0 S. aureus
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidinone Derivatives
Key Observations :
- Substituent Effects: The benzyl group (target compound) vs. The 4-isopropylphenyl group (target) enhances hydrophobicity compared to 2-methoxyphenyl (), which may improve membrane permeability but reduce aqueous solubility . Pyrazole-linked analogs () exhibit significantly lower molecular weights, suggesting divergent pharmacokinetic profiles.
Table 2: Reported Activities of Related Compounds
Key Observations :
- The target compound shares the N-[4-(propan-2-yl)phenyl]acetamide moiety with HC-030031, a TRPA1 antagonist .
- Thienopyrimidine-based HIV inhibitors () highlight the scaffold’s versatility in targeting viral enzymes, though substituent specificity is critical .
- The absence of explicit activity data for the target compound underscores the need for targeted assays to evaluate kinase inhibition, antiviral activity, or TRP channel modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
